IRF1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

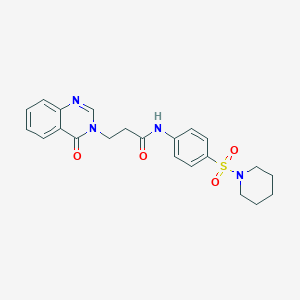

Molecular Formula |

C22H24N4O4S |

|---|---|

Molecular Weight |

440.5 g/mol |

IUPAC Name |

3-(4-oxoquinazolin-3-yl)-N-(4-piperidin-1-ylsulfonylphenyl)propanamide |

InChI |

InChI=1S/C22H24N4O4S/c27-21(12-15-25-16-23-20-7-3-2-6-19(20)22(25)28)24-17-8-10-18(11-9-17)31(29,30)26-13-4-1-5-14-26/h2-3,6-11,16H,1,4-5,12-15H2,(H,24,27) |

InChI Key |

YRYNHFCJTNSYHV-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of IRF1-IN-1: A Potent Inhibitor of Inflammatory Cell Death Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

IRF1-IN-1, also identified as Compound I-2, is a small molecule inhibitor of Interferon Regulatory Factor 1 (IRF1), a transcription factor pivotal in regulating inflammatory responses and cell fate decisions. This technical guide provides a comprehensive overview of the currently understood mechanism of action of this compound, drawing from available data. It is designed to be a valuable resource for researchers in immunology, oncology, and drug discovery.

Core Mechanism of Action: Inhibition of IRF1 Recruitment

The primary mechanism of action of this compound is the inhibition of the transcriptional activity of IRF1. Specifically, this compound has been shown to decrease the recruitment of IRF1 to the promoter region of the CASP1 gene[1]. Caspase-1 is a critical enzyme in the inflammatory cell death pathway known as pyroptosis. By preventing IRF1 from binding to the CASP1 promoter, this compound effectively blocks the transcription of this key inflammatory caspase.

This inhibitory action disrupts the downstream signaling cascade that is dependent on Caspase-1 activation. Consequently, this compound has been observed to inhibit the cleavage and activation of several key proteins involved in pyroptosis and other cell death pathways, including:

-

Caspase-1: A key inflammatory caspase.

-

Gasdermin D (GSDMD): The executioner protein of pyroptosis, which forms pores in the cell membrane.

-

Interleukin-1β (IL-1β): A potent pro-inflammatory cytokine that is processed and activated by Caspase-1.

-

Poly (ADP-ribose) polymerase 1 (PARP1): A protein involved in DNA repair and cell death.

The collective effect of this inhibition is the suppression of the inflammatory cell death signaling pathway, which has been demonstrated to have a protective effect in models of ionizing radiation-induced inflammatory skin injury[1].

Cellular and In Vivo Activity

The inhibitory effects of this compound have been observed in various in vitro and in vivo models. In cellular assays, this compound has been shown to be active at concentrations of 20 µM and 50 µM in several human cell lines, including HaCaT (keratinocytes), HELF (lung fibroblasts), and WS1 (skin fibroblasts)[1]. In these models, the compound effectively attenuated IRF1 activation induced by stimuli such as plasmid transfection. Furthermore, in K150 cells, this compound was shown to decrease radiation-induced cell death[1].

In a preclinical in vivo model, this compound demonstrated a protective effect against radiation-induced inflammatory skin injury in mice, highlighting its potential therapeutic relevance for inflammatory conditions[1].

Quantitative Data

Currently, detailed quantitative data such as IC50 values for the inhibition of IRF1 recruitment or binding affinity (Kd) of this compound to IRF1 are not publicly available in primary research literature. The effective concentrations reported in cellular assays provide a preliminary indication of its potency.

| Parameter | Value | Cell Lines | Source |

| Effective Concentration | 20 µM | HaCaT, HELF, WS1 | [1] |

| Effective Concentration | 50 µM | HELF | [1] |

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound within the IRF1-mediated pyroptosis pathway.

Figure 1. Mechanism of this compound Action.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not available in the public domain. However, based on the described mechanism, the following experimental approaches would be key to characterizing its activity.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To confirm that this compound inhibits the recruitment of IRF1 to the CASP1 promoter.

Methodology Outline:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., HaCaT) and treat with an inflammatory stimulus (e.g., radiation or LPS) in the presence or absence of varying concentrations of this compound.

-

Cross-linking: Cross-link proteins to DNA using formaldehyde.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into smaller fragments.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for IRF1 to pull down IRF1-DNA complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter region of the CASP1 gene to quantify the amount of promoter DNA associated with IRF1. A decrease in the amount of amplified CASP1 promoter DNA in the presence of this compound would indicate inhibition of IRF1 recruitment.

Western Blot Analysis for Downstream Targets

Objective: To assess the effect of this compound on the cleavage of Caspase-1, GSDMD, and PARP1.

Methodology Outline:

-

Cell Culture and Treatment: Treat cells with an appropriate stimulus to induce pyroptosis (e.g., LPS and nigericin) with and without this compound.

-

Protein Extraction: Lyse the cells and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies specific for the cleaved forms of Caspase-1, GSDMD, and PARP1. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. A reduction in the signal for the cleaved proteins in the presence of this compound would confirm its inhibitory effect on the downstream pathway.

Conclusion

This compound is a valuable research tool for investigating the roles of IRF1 in inflammation and cell death. Its mechanism of action, centered on the inhibition of IRF1 recruitment to the CASP1 promoter, provides a specific means to dissect the IRF1 signaling pathway. While detailed quantitative data and comprehensive experimental protocols from primary literature are currently lacking, the available information strongly supports its function as a potent inhibitor of the IRF1-mediated pyroptotic cell death pathway. Further research is warranted to fully elucidate its therapeutic potential.

References

Understanding the function of IRF1-IN-1 in innate immunity.

An In-Depth Technical Guide on the Function of IRF1-IN-1 in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Interferon Regulatory Factor 1 (IRF1) is a multifaceted transcription factor that plays a pivotal role in the innate immune system.[1] As the first member of the IRF family to be identified, IRF1 serves as a critical activator of gene transcription in response to a variety of stimuli, including viral and bacterial pathogens, pro-inflammatory cytokines like interferons (IFNs), and cellular stressors such as ionizing radiation.[2] Upon activation, IRF1 orchestrates a robust transcriptional program that governs antiviral defense, inflammation, apoptosis, and tumor suppression.

Given its central role, the pharmacological modulation of IRF1 activity is of significant interest for both basic research and therapeutic development. This compound is a specific small-molecule inhibitor of IRF1.[1] It serves as a crucial chemical probe to dissect the precise functions of IRF1 in complex signaling networks. This guide details the function and mechanism of this compound, presenting the quantitative data that underpins our understanding and the experimental protocols used to elucidate its activity.

The IRF1 Signaling Axis in Innate Immunity

The activation of IRF1 is a key event in the cellular response to danger signals. Pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), such as cytosolic DNA from pathogens or leakage of mitochondrial DNA following radiation-induced damage, trigger pattern recognition receptors (PRRs).[3] This initiates signaling cascades, often involving the cGAS-STING pathway, that lead to the phosphorylation and nuclear translocation of IRF1.[3]

Once in the nucleus, IRF1 binds to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs) in the promoter regions of its target genes.[4] A key target of IRF1 in the context of inflammatory cell death is the gene encoding Caspase-1 (CASP1).[1][5] The transcription of CASP1 is a rate-limiting step for the assembly and activation of the NLRP3 inflammasome, a multi-protein complex that drives a pro-inflammatory form of programmed cell death called pyroptosis.[6] IRF1-driven Caspase-1 activation leads to the cleavage and maturation of pro-inflammatory cytokines IL-1β and IL-18, as well as the cleavage of Gasdermin D (GSDMD), which forms pores in the cell membrane, leading to cell lysis and the release of inflammatory mediators.[1]

This compound: Mechanism of Action

This compound functions as a direct inhibitor of IRF1's transcriptional activity. Its primary mechanism is the prevention of IRF1 recruitment to the promoter regions of its target genes.[1] By specifically blocking the binding of IRF1 to the CASP1 promoter, this compound effectively decouples the initial danger sensing from the execution of inflammatory cell death.[1] This leads to a significant reduction in the cleavage of Caspase-1, Gasdermin D (GSDMD), and the processing of pro-inflammatory cytokines, ultimately protecting cells from pyroptosis and mitigating the inflammatory response.[1]

Data Presentation: Quantitative Effects of this compound

The efficacy of this compound has been quantified through various in vitro and in vivo experiments. The following tables summarize key findings from studies on human cell lines and mouse models, primarily in the context of radiation-induced injury.

Table 1: In Vitro Efficacy of this compound in Human Cell Lines

| Parameter Measured | Cell Line | Treatment/Stimulus | This compound Conc. | Duration | Result |

|---|---|---|---|---|---|

| IRF1 recruitment to CASP1 promoter | HaCaT | 20 Gy Ionizing Radiation | 20 µM | 12 h (pre-treatment) | Decreased IRF1 binding to the promoter region.[1] |

| IRF1 Activation | HELF, HaCaT, WS1 | NSP-10 Plasmid Transfection | 20 µM | 24 h | Attenuated IRF1 activation.[1] |

| IRF1 Transcriptional Activity | HELF | SARS-CoV-2 Pseudovirus | 50 µM | 24 h | Reduced transcriptional activity of IRF1.[1] |

| Cell Death | K150 | 20 Gy Ionizing Radiation | Not Specified | Not Specified | Decreased radiation-induced cell death.[1] |

| Pyroptosis Pathway Markers | Not Specified | Ionizing Radiation | Not Specified | Not Specified | Suppressed cleavage of Caspase-1, GSDMD, and PARP1.[1] |

Table 2: In Vivo Protective Effects of this compound

| Animal Model | Injury Model | This compound Dosage | Administration | Outcome |

|---|

| Mice | 35 Gy Radiation-Induced Inflammatory Skin Injury | 100 µ g/day | Subcutaneous (s.c.) | Significant reduction in erythema and exudation; accelerated healing; preserved structural integrity of skin.[1] |

Key Experimental Protocols

The following protocols are detailed methodologies for experiments crucial to validating the function of this compound.

Protocol 1: Chromatin Immunoprecipitation (ChIP)-qPCR Assay

This protocol is used to determine if this compound inhibits the physical association of the IRF1 transcription factor with the CASP1 gene promoter.

Methodology:

-

Cell Culture and Treatment: Plate HaCaT cells. Pre-treat one group with 20 µM this compound for 12 hours. Stimulate cells with 20 Gy ionizing radiation.

-

Cross-linking: Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication. Optimization of sonication time and power is critical.

-

Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the lysate overnight at 4°C with an anti-IRF1 antibody or a negative control IgG.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution and Cross-link Reversal: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial spin column kit.

-

qPCR Analysis: Perform quantitative PCR using primers specific for the ISRE region of the CASP1 promoter. Quantify the amount of precipitated DNA relative to the total input chromatin. A significant decrease in enrichment in the this compound treated group compared to the control indicates inhibition of IRF1 recruitment.

Protocol 2: Western Blot for Pyroptosis Markers

This protocol quantifies the levels of key proteins in the pyroptosis pathway to assess the downstream effects of this compound.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., K150) and treat with or without this compound before stimulating with ionizing radiation.

-

Protein Extraction: Harvest cells at desired time points and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

-

Anti-Caspase-1 (to detect both pro-form and cleaved p20 subunit)

-

Anti-GSDMD (to detect full-length and cleaved N-terminal fragment)

-

Anti-IL-1β (to detect pro-form and mature cytokine)

-

Anti-GAPDH or β-actin (as a loading control)

-

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis is used to quantify changes in protein levels.

Conclusion and Future Directions

This compound is an invaluable tool for dissecting the role of IRF1 in innate immunity and inflammatory responses. Experimental data demonstrates its ability to potently inhibit IRF1-mediated transcription of CASP1, thereby blocking the downstream cascade of pyroptotic cell death. Its protective effects in models of radiation-induced skin injury highlight the therapeutic potential of targeting the IRF1 pathway.[1]

For researchers, this compound provides a means to explore the IRF1-dependent transcriptome, identify novel IRF1 target genes, and clarify the contribution of IRF1 to various disease states. For drug development professionals, the validation of IRF1 as a key driver of inflammatory damage opens avenues for developing more refined inhibitors for clinical use in conditions characterized by excessive inflammation, such as autoimmune disorders, autoinflammatory diseases, and acute radiation syndrome.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chaperone- and PTM-mediated activation of IRF1 tames radiation-induced cell death and the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chaperone- and PTM-mediated activation of IRF1 tames radiation-induced cell death and the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Direct Inhibition of IRF-Dependent Transcriptional Regulatory Mechanisms Associated With Disease [frontiersin.org]

- 5. Elevated levels of IRF1 and CASP1 as pyroptosis-related biomarkers for intestinal epithelial cells in Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IRF1 is a transcriptional regulator of ZBP1 promoting NLRP3 inflammasome activation and cell death during influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Discovery and Development of IRF1 Inhibitors: A Technical Guide

Introduction

Interferon Regulatory Factor 1 (IRF1) is a multifaceted transcription factor that plays a pivotal role in orchestrating the cellular response to a variety of stimuli, including interferons, viral and bacterial infections, and DNA damage. As a key regulator of genes involved in innate and adaptive immunity, cell proliferation, apoptosis, and tumor suppression, IRF1 has emerged as a compelling therapeutic target for a range of diseases, from autoimmune and inflammatory disorders to cancer. The protein exerts its effects by binding to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs) in the promoters of its target genes.

Despite its significance, the development of direct small-molecule inhibitors of IRF1 has been challenging, and to date, no direct inhibitors have entered clinical trials. The field is largely focused on discovery and validation methodologies. This technical guide provides an in-depth overview of the core signaling pathways involving IRF1, the current landscape of potential inhibitors, and detailed experimental protocols for their discovery and characterization, aimed at researchers, scientists, and drug development professionals.

Key Signaling Pathways Involving IRF1

IRF1 expression and activity are tightly regulated by several signaling cascades, primarily initiated by interferons and pathogen-associated molecular patterns (PAMPs). Understanding these pathways is crucial for identifying strategic points for therapeutic intervention.

The Canonical IFN-γ/JAK/STAT Pathway

The most potent inducer of IRF1 is Interferon-gamma (IFN-γ). This pathway is central to cell-mediated immunity.

-

Receptor Binding: IFN-γ binds to its cell surface receptor complex (IFNGR1/IFNGR2).

-

JAK Activation: This binding triggers the trans-phosphorylation and activation of Janus kinases, JAK1 and JAK2, which are associated with the receptor chains.

-

STAT1 Phosphorylation: Activated JAKs then phosphorylate the Signal Transducer and Activator of Transcription 1 (STAT1) protein on a specific tyrosine residue (Y701).

-

Dimerization and Nuclear Translocation: Phosphorylated STAT1 molecules form homodimers, which then translocate from the cytoplasm to the nucleus.

-

GAS Binding and IRF1 Transcription: In the nucleus, the STAT1 homodimer, also known as the Gamma-Activated Factor (GAF), binds to Gamma-Activated Sites (GAS) in the promoter region of target genes, including the IRF1 gene, potently driving its transcription.

The Dual Role of IRF1 in Tumor Suppression and Oncogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interferon Regulatory Factor 1 (IRF1) is a multifaceted transcription factor, originally identified for its role in interferon signaling, that has emerged as a critical regulator of oncogenesis.[1] This technical guide provides an in-depth exploration of the paradoxical functions of IRF1, acting as both a potent tumor suppressor and a context-dependent oncogenic factor. We dissect the molecular mechanisms underpinning these opposing roles, including its influence on cell cycle progression, apoptosis, DNA damage response, angiogenesis, and tumor immunology. This document summarizes key quantitative data, provides detailed experimental protocols for studying IRF1 function, and visualizes complex signaling and experimental pathways to offer a comprehensive resource for researchers and professionals in oncology and drug development.

Introduction

The Interferon Regulatory Factor (IRF) family consists of nine transcription factors in mammals that are pivotal regulators of host defense.[2] IRF1 was the first member of this family to be identified, initially recognized as a transcriptional activator for the Type I interferon (IFN) β gene.[3][4] The human IRF1 gene is located on chromosome 5q31.1, a region frequently deleted in certain cancers, pointing to its role as a tumor suppressor.[3][5] IRF1 contains an N-terminal DNA-binding domain (DBD) with a conserved tryptophan-rich repeat motif that recognizes the IFN-stimulated response element (ISRE) in the promoters of its target genes.[6][7] While initially linked to immune responses, extensive research has revealed that IRF1's functional repertoire extends deep into the regulation of cell growth, apoptosis, and oncogenesis, where it exhibits a striking functional duality.[1][6][8]

IRF1: The Tumor Suppressor

The predominant role attributed to IRF1 in cancer biology is that of a tumor suppressor.[8] Its inactivation or loss is associated with the development of various malignancies, including hematopoietic and gastric cancers.[3][9] The tumor-suppressive functions of IRF1 are executed through multiple, interconnected mechanisms.

Cell Cycle Regulation

IRF1 is a crucial mediator of cell cycle arrest, primarily at the G1 phase.[3][8] This function is often linked to its ability to induce the expression of the cyclin-dependent kinase (CDK) inhibitor p21 (WAF1/CIP1).[7][10] IRF1 can directly bind to the p21 gene promoter and activate its transcription, a process that can occur in both a p53-dependent and p53-independent manner.[4][10] By inducing p21, IRF1 inhibits the activity of cyclin E/CDK2 and cyclin D/CDK4 complexes, leading to the hypophosphorylation of the retinoblastoma (Rb) protein and subsequent G1 arrest.[3][11] Furthermore, IRF1 activation has been shown to down-regulate the expression of key cell cycle progression proteins, including cyclin D1, cyclin B1, CDK2, CDK4, and E2F1.[3][12]

Induction of Apoptosis

A primary mechanism of IRF1-mediated tumor suppression is the direct induction of apoptosis.[4][6] IRF1 orchestrates programmed cell death by transcriptionally activating a suite of pro-apoptotic genes.

-

Caspase Activation : IRF1 directly activates the transcription of initiator and effector caspases, including CASP1, CASP7, and CASP8.[6][13] For instance, IRF1 mediates IFN-γ-induced apoptosis in ovarian cancer cells through the induction of caspase-1.[3][6]

-

Modulation of BCL2 Family Proteins : IRF1 can upregulate the expression of the pro-apoptotic BH3-only protein PUMA (p53 upregulated modulator of apoptosis), which triggers the intrinsic apoptotic pathway.[3][6] It also increases the expression of other pro-apoptotic members like BAK and BAX while decreasing anti-apoptotic proteins such as BCL2.[4]

-

Downregulation of Survivin : IRF1 activation leads to a significant decrease in the expression of survivin (BIRC5), an inhibitor of apoptosis protein (IAP) that is frequently overexpressed in tumors.[3][6][13] This downregulation occurs independently of p21-mediated cell cycle arrest.[10][12]

DNA Damage Response

IRF1 plays a significant role in the cellular response to DNA damage.[4] In cooperation with p53, IRF1 is required for DNA damage-induced cell cycle arrest.[1][4] Following ionizing radiation, both transcription factors are necessary for the full induction of p21.[4] Moreover, through ChIP-chip analysis, IRF1 has been shown to directly bind to genes involved in the DNA damage repair pathway, such as BRIP1 (also known as FANCJ), which interacts with the BRCA1 tumor suppressor.[3][6][14] This link further solidifies IRF1's role as a genome stability gatekeeper.

Angiogenesis Inhibition

IRF1 exhibits anti-angiogenic properties. Studies have shown that IRF1 can inhibit endothelial cell tube formation and reduces the expression of key pro-angiogenic signaling molecules like phosphorylated Akt (p-Akt) and endothelial nitric oxide synthase (p-eNOS) that are typically stimulated by Vascular Endothelial Growth Factor (VEGF).[15] This suggests that IRF1 can suppress tumor growth by restricting its access to a blood supply.

Modulation of the Antitumor Immune Response

As a key component of IFN signaling, IRF1 is integral to orchestrating an effective antitumor immune response.[13]

-

MHC Class I Upregulation : IRF1 is a direct transcriptional activator of Major Histocompatibility Complex (MHC) class I genes.[3] By increasing MHC-I expression on tumor cells, IRF1 enhances the presentation of tumor antigens, making cancer cells more visible and susceptible to killing by cytotoxic T lymphocytes (CTLs).[3]

-

NK Cell Activation : IRF1 is essential for the development and function of Natural Killer (NK) cells, which are critical components of the innate immune system's ability to survey and eliminate transformed cells.[13][16] IRF1 expression in tumor cells can promote the recruitment and activation of NK cells within the metastatic niche.[16]

-

Chemokine Production : In some contexts, IRF1 promotes the expression of chemokines like CXCL10, which helps recruit effector T cells (CD4+ and CD8+) and NK cells to the tumor microenvironment.[5]

IRF1: The Oncogenic Factor

Despite its well-established role as a tumor suppressor, emerging evidence reveals a darker side to IRF1, where it can paradoxically promote tumor progression, primarily by facilitating immune evasion. This dual functionality depends heavily on the cellular context.[13][17][18]

Upregulation of Immune Checkpoint Ligand PD-L1

The most prominent pro-tumorigenic function of IRF1 is its role as a major transcriptional regulator of Programmed Death-Ligand 1 (PD-L1, also known as CD274).[5][13][19] PD-L1 expressed on the surface of tumor cells binds to the PD-1 receptor on activated T cells, delivering an inhibitory signal that suppresses T-cell-mediated antitumor immunity.

-

Mechanism : IFN-γ, a cytokine often present in the tumor microenvironment, activates the JAK/STAT1 pathway, which in turn induces the expression of IRF1.[5] IRF1 then directly binds to response elements in the CD274 (PD-L1) promoter to drive its transcription.[5]

-

Context is Key : The ultimate effect of IRF1 depends on its location. IRF1 expression within immune cells (e.g., T cells, NK cells) is critical for their development and antitumor function.[17] However, IRF1 expression within the tumor cell itself can be detrimental to the host's immune response by upregulating PD-L1 and other immunosuppressive genes, thereby promoting T cell exhaustion and allowing the tumor to escape immune surveillance.[17][19][20] Studies using IRF1-deficient tumor cells have shown reduced tumor growth in immunocompetent mice, an effect that is dependent on host CD8+ T cells.[19]

Regulation of IRF1 in Cancer

Given its critical functions, the activity of IRF1 is tightly regulated. In cancer, its tumor-suppressive functions can be abrogated through various mechanisms.

-

Genetic Alterations : Deletions of the IRF1 gene locus at 5q31.1 or inactivating rearrangements have been reported in acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and certain solid tumors like gastric and esophageal cancer.[3][5] Missense mutations that impair its DNA-binding or transcriptional activity have also been identified.[3][21]

-

Transcriptional and Post-Transcriptional Regulation : The expression of IRF1 is induced by a wide range of stimuli, including IFNs, TNF-α, and DNA damage.[14] Its activity can also be modulated by interactions with other proteins, such as its natural antagonist IRF2, which competes for the same DNA binding sites and can act as a transcriptional repressor.[1][22]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the function of IRF1.

Table 1: Effects of IRF1 Modulation on Apoptosis and Protein Expression

| Cell Line/Model | IRF1 Modulation | Observed Effect | Fold/Percent Change | Reference |

|---|---|---|---|---|

| Breast Carcinoma Cells | IRF1 Overexpression | Downregulation of Survivin protein | 15-fold decrease | [3] |

| MCF-7 Breast Cancer | Dominant Negative IRF-1 | Decrease in basal apoptosis | 50% decrease | [9][23] |

| T47D Breast Cancer | Dominant Negative IRF-1 | Inhibition of Caspase 3/7 activity | P < 0.001 | [9][23] |

| MCF-7 Breast Cancer | Dominant Negative IRF-1 | Reduction in Caspase 8 activity | P = 0.03 |[9][23] |

Table 2: Effects of IRF1 Modulation on Tumorigenicity In Vivo

| Cell Line | IRF1 Modulation | Animal Model | Outcome | Result | Reference |

|---|---|---|---|---|---|

| MCF-7 | IRF1 Overexpression | Athymic Nude Mice | Tumor Incidence | Significantly lower (P = 0.045) | [9] |

| MCF-7 | Dominant Negative IRF-1 | Athymic Nude Mice | Tumor Incidence | Significantly higher (P ≤ 0.001) | [23] |

| MC38, CT26, B16 | IRF1 Deficiency (in tumor) | Syngeneic Mice | Tumor Growth | Reduced growth |[19] |

Experimental Methodologies

Protocol: Chromatin Immunoprecipitation (ChIP) for IRF1

This protocol is used to identify the genomic regions to which IRF1 directly binds.

-

Cell Culture and Treatment : Culture cells (e.g., HeLa, MCF-7) to ~80-90% confluency. Treat with an IRF1-inducing agent (e.g., 100 ng/mL IFN-γ) for a specified time (e.g., 2-6 hours) or use untreated controls.

-

Cross-linking : Add formaldehyde to a final concentration of 1% directly to the culture medium. Incubate for 10 minutes at room temperature with gentle shaking to cross-link proteins to DNA.

-

Quenching : Stop the cross-linking reaction by adding glycine to a final concentration of 0.125 M. Incubate for 5 minutes at room temperature.

-

Cell Lysis : Wash cells twice with ice-cold PBS. Scrape cells and collect by centrifugation. Resuspend the cell pellet in lysis buffer (containing protease inhibitors) and incubate on ice to release nuclei.

-

Chromatin Shearing : Pellet the nuclei and resuspend in shearing buffer. Sonicate the chromatin to an average fragment size of 200-1000 bp. Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

-

Immunoprecipitation : Pre-clear the chromatin with Protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an anti-IRF1 antibody or a negative control IgG.

-

Immune Complex Capture : Add Protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washes : Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking : Elute the chromatin from the beads. Reverse the protein-DNA cross-links by adding NaCl and incubating at 65°C for at least 6 hours.

-

DNA Purification : Treat the sample with RNase A and Proteinase K. Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

Analysis : Analyze the purified DNA using quantitative PCR (ChIP-qPCR) with primers for specific target promoters or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

Protocol: Luciferase Reporter Assay for IRF1 Activity

This assay measures the ability of IRF1 to activate transcription from a specific gene promoter.

-

Plasmid Construction : Clone the promoter region of a putative IRF1 target gene (e.g., the p21 or PD-L1 promoter) upstream of a firefly luciferase reporter gene in a suitable vector.

-

Cell Transfection : Seed cells (e.g., HEK293T) in a 24-well plate. Co-transfect the cells with:

-

The firefly luciferase reporter plasmid.

-

An expression plasmid for IRF1 (or an empty vector control).

-

A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

-

-

Incubation : Culture the transfected cells for 24-48 hours to allow for plasmid expression.

-

Cell Lysis : Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luminometry : Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.

-

Data Analysis : Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal for each sample. Compare the activity in IRF1-expressing cells to the empty vector control to determine the fold-activation.

Visualizations: Pathways and Workflows

Caption: IRF1 acts as a tumor suppressor by inducing cell cycle arrest and apoptosis.

Caption: IRF1 in tumor cells can promote immune evasion by upregulating PD-L1.

Caption: High-level workflow for identifying IRF1 genomic binding sites via ChIP-seq.

Therapeutic Implications and Conclusion

The dual nature of IRF1 presents both challenges and opportunities for cancer therapy. Its role as a tumor suppressor suggests that strategies to restore or enhance IRF1 function could be beneficial. For instance, combination therapies using IFN-γ or other IRF1 inducers with conventional chemotherapy might sensitize tumors to treatment.[4]

Conversely, IRF1's function as the primary driver of IFN-γ-induced PD-L1 expression has profound implications for immunotherapy.[5] While immune checkpoint blockade (ICB) therapy targeting the PD-1/PD-L1 axis has revolutionized cancer treatment, not all patients respond. The level of IRF1 in tumor cells could serve as a biomarker to predict response to ICB.[5] Furthermore, the opposing roles of IRF1 in tumor versus immune cells suggest that cell-type-specific targeting could be a powerful therapeutic strategy.[17] Developing methods to inhibit IRF1 activity specifically within tumor cells—while preserving or enhancing it in immune cells—could dismantle a key tumor immune escape mechanism and boost the efficacy of immunotherapy.[17]

References

- 1. The IRF family of transcription factors: Inception, impact and implications in oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of immunity and oncogenesis by the IRF transcription factor family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interferon regulatory factor 1 inactivation in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Interferon Regulatory Factor-1 (IRF1) in Overcoming Antiestrogen Resistance in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of Interferon Regulatory Factor 1 in Tumor Progression and Regression: Two Sides of a Coin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Function and mechanism by which interferon regulatory factor-1 inhibits oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. IRF-1 as a negative regulator of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Interferon Regulatory Factor 1 (IRF-1) Induces p21WAF1/CIP1 Dependent Cell Cycle Arrest and p21WAF1/CIP1 Independent Modulation of Survivin in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IRF1 | Cancer Genetics Web [cancerindex.org]

- 12. Interferon Regulatory Factor 1 (IRF-1) induces p21(WAF1/CIP1) dependent cell cycle arrest and p21(WAF1/CIP1) independent modulation of survivin in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Interferon regulatory factor-1 (IRF-1) regulates VEGF-induced angiogenesis in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. news-medical.net [news-medical.net]

- 18. The Dual Role of IRF1 in Cancer Therapy [creativebiomart.net]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Opposing tumor-cell-intrinsic and -extrinsic roles of the IRF1 transcription factor in antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

- 22. aacrjournals.org [aacrjournals.org]

- 23. researchgate.net [researchgate.net]

The Impact of IRF1 Inhibition on Cytokine and Chemokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information on a molecule designated "IRF1-IN-1". The following guide provides a comprehensive overview of the impact of Interferon Regulatory Factor 1 (IRF1) inhibition on cytokine and chemokine production, drawing from studies utilizing IRF1 gene silencing (siRNA), knockout models, and inhibitors of upstream signaling pathways. This information serves as a foundational resource for understanding the therapeutic potential of targeting IRF1 in inflammatory and autoimmune diseases.

Executive Summary

Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor that governs the expression of a wide array of genes involved in innate and adaptive immunity, including numerous pro-inflammatory cytokines and chemokines. Its activity is induced by various stimuli such as interferons, toll-like receptor (TLR) ligands, and other cytokines like TNF-α and IL-1.[1][2] The inhibition of IRF1, therefore, presents a promising therapeutic strategy for mitigating excessive inflammation. This guide summarizes the known effects of IRF1 inhibition on the production of key cytokines and chemokines, details the experimental methodologies used to ascertain these effects, and illustrates the underlying signaling pathways.

The Role of IRF1 in Cytokine and Chemokine Regulation

IRF1 acts as a pivotal node in inflammatory signaling cascades. Upon activation by upstream signals, IRF1 translocates to the nucleus and binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of its target genes, thereby initiating their transcription.[1] These target genes include a variety of cytokines and chemokines that orchestrate the immune response.

Inhibiting IRF1 can be achieved through several mechanisms, including:

-

Preventing IRF1's binding to DNA: Small molecules could potentially interfere with the DNA-binding domain of IRF1.[3]

-

Promoting IRF1 degradation: Inhibitors might facilitate the ubiquitination and subsequent proteasomal degradation of the IRF1 protein.[3]

-

Blocking post-translational modifications: Preventing essential modifications like phosphorylation can inhibit IRF1 activation.[3]

Quantitative Impact of IRF1 Inhibition on Cytokine and Chemokine Production

The following tables summarize quantitative data from studies where IRF1 was inhibited through gene silencing (siRNA) or knockout (KO). These results demonstrate the significant role of IRF1 in regulating the expression of various cytokines and chemokines in different cell types and in response to diverse stimuli.

Table 1: Effect of IRF1 Inhibition on Cytokine Production

| Cytokine | Cell Type | Stimulus | Method of Inhibition | Observed Effect | Reference |

| IL-6 | M1 Macrophages | LPS + IFN-γ | siRNA | Decreased mRNA expression | [4] |

| TNF-α | M1 Macrophages | LPS + IFN-γ | siRNA | Decreased mRNA expression | [4] |

| IL-12p40 | M1 Macrophages | LPS + IFN-γ | siRNA | Decreased mRNA expression | [4] |

| IL-12p35 | M1 Macrophages | LPS + IFN-γ | siRNA | Decreased mRNA expression | [4] |

| IL-10 | M1 Macrophages | LPS + IFN-γ | siRNA | Increased mRNA and protein expression | [4] |

| IFN-β | Human Hepatocytes | poly(I:C) | siRNA | Attenuated expression | [5] |

| IL-28A (IFN-λ2) | Human Hepatocytes | poly(I:C) | siRNA | Attenuated expression | [5] |

| IL-29 (IFN-λ1) | Human Hepatocytes | poly(I:C) | siRNA | Attenuated expression | [5] |

| IL-7 | Human Intestinal Epithelial Cells | IFN-γ | siRNA | Reduced protein production | [6] |

Table 2: Effect of IRF1 Inhibition on Chemokine Production

| Chemokine | Cell Type | Stimulus | Method of Inhibition | Observed Effect | Reference |

| CXCL10 | Hepatocellular Carcinoma Cells | IFN-γ | siRNA | Decreased mRNA and protein expression | [7] |

| CCL5 | Nasal Samples (in vivo) | Viral Infection | Knockout (Carinh-/- affecting IRF1) | Reduced protein levels | |

| MCP-1 (CCL2) | Nasal Samples (in vivo) | Viral Infection | Knockout (Carinh-/- affecting IRF1) | Reduced protein levels |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a reproducible framework for researchers.

IRF1 Gene Silencing using siRNA

Objective: To specifically knockdown the expression of IRF1 in cultured cells to study its impact on cytokine and chemokine production.

Protocol:

-

Cell Culture: Plate cells (e.g., M1 macrophages, Huh7.5 hepatocytes) in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.

-

siRNA Preparation: Dilute IRF1-targeting siRNA and a non-targeting control siRNA in serum-free medium (e.g., Opti-MEM).

-

Transfection Reagent Preparation: In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium and incubate for 5 minutes at room temperature.

-

Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

-

Transfection: Add the siRNA-lipid complexes to the cells in each well.

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

-

Stimulation: Following incubation, stimulate the cells with the appropriate ligand (e.g., IFN-γ, poly(I:C), LPS) for a specified duration (e.g., 6-24 hours).

-

Analysis: Harvest the cell lysates for protein analysis (Western Blot) to confirm IRF1 knockdown and collect the supernatant for cytokine/chemokine quantification (ELISA). Harvest cells for RNA extraction and subsequent analysis by RT-qPCR.

Quantification of Cytokine and Chemokine mRNA by RT-qPCR

Objective: To measure the relative changes in the mRNA expression of target cytokines and chemokines following IRF1 inhibition.

Protocol:

-

RNA Extraction: Extract total RNA from stimulated and control cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

Quantitative PCR (qPCR): Perform qPCR using a qPCR instrument with a SYBR Green-based master mix. The reaction mixture should contain the cDNA template, forward and reverse primers for the target gene (e.g., IL-6, CXCL10) and a housekeeping gene (e.g., GAPDH, β-actin), and the SYBR Green master mix.

-

Thermal Cycling Conditions: A typical qPCR program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Quantification of Secreted Cytokines and Chemokines by ELISA

Objective: To measure the concentration of secreted cytokines and chemokines in the cell culture supernatant.

Protocol:

-

Sample Collection: Collect the cell culture supernatant from stimulated and control wells. Centrifuge to remove any cellular debris.

-

ELISA Procedure: Use a commercial ELISA kit specific for the cytokine or chemokine of interest (e.g., Human IL-6 DuoSet ELISA, Human CXCL10 Quantikine ELISA). Follow the manufacturer's protocol, which typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking non-specific binding sites.

-

Adding standards and samples to the wells.

-

Incubating with a detection antibody.

-

Adding a substrate solution to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to determine the concentration of the cytokine or chemokine in the samples.

Visualizing IRF1 Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving IRF1 and a typical experimental workflow for studying the effects of IRF1 inhibition.

Caption: IRF1 signaling pathways leading to cytokine/chemokine production.

Caption: Experimental workflow for studying IRF1 inhibition.

Conclusion

The inhibition of IRF1 presents a compelling strategy for the modulation of inflammatory responses. As demonstrated by the data from gene silencing and knockout studies, IRF1 plays a significant role in the production of a wide range of pro-inflammatory cytokines and chemokines. The development of specific small molecule inhibitors for IRF1 could offer a novel therapeutic avenue for a variety of inflammatory and autoimmune disorders. Further research is warranted to identify and characterize such inhibitors and to fully elucidate their therapeutic potential and safety profile.

References

- 1. IRF1 - Wikipedia [en.wikipedia.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. What are IRF1 gene inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. IRF1 Promotes the Innate Immune Response to Viral Infection by Enhancing the Activation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interferon Regulatory Factor 1 (IRF-1) and IRF-2 Distinctively Up-Regulate Gene Expression and Production of Interleukin-7 in Human Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interferon Regulatory Factor 1(IRF-1) activates anti-tumor immunity via CXCL10/CXCR3 axis in Hepatocellular Carcinoma (HCC) - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Nexus: A Technical Guide to IRF1-IN-1 and its Role in Pyroptosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the link between Interferon Regulatory Factor 1 (IRF1) and pyroptosis, a lytic and inflammatory form of programmed cell death. Central to this guide is the examination of IRF1-IN-1, a specific inhibitor of IRF1, and its utility in dissecting the molecular mechanisms governing this critical cellular process. The information presented herein is intended to equip researchers with the foundational knowledge, experimental frameworks, and technical details necessary to investigate the IRF1-pyroptosis axis.

Introduction: IRF1 and Pyroptosis - A Confluence of Immunity and Cell Death

Interferon Regulatory Factor 1 (IRF1) is a multifaceted transcription factor pivotal to the innate immune response, antiviral defense, and tumor suppression.[1][2][3] Its expression is induced by a variety of stimuli, including interferons, cytokines like TNF-α, and pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) through Toll-like receptor (TLR) signaling.[4][5][6][7] Upon activation, IRF1 translocates to the nucleus and binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of its target genes, thereby initiating their transcription.[1][4]

Pyroptosis is a highly inflammatory form of programmed cell death initiated by inflammasomes, which are intracellular multi-protein complexes.[8][9][10] A key event in pyroptosis is the activation of inflammatory caspases, such as caspase-1.[9][10][11] Activated caspase-1 is responsible for two critical downstream events: the cleavage and maturation of pro-inflammatory cytokines IL-1β and IL-18, and the cleavage of Gasdermin D (GSDMD).[8][9][10][11] The N-terminal fragment of GSDMD then oligomerizes and inserts into the plasma membrane, forming pores that lead to cell swelling, lysis, and the release of cellular contents, including mature IL-1β and IL-18.[8][9][10][11]

Recent evidence has established a direct regulatory link between IRF1 and the molecular machinery of pyroptosis. IRF1 has been shown to transcriptionally regulate key components of the pyroptotic pathway, including NLRP3, caspase-1, and GSDMD.[1][2][7][8][9][10][11] This positions IRF1 as a critical upstream regulator of this inflammatory cell death pathway.

This compound: A Chemical Probe for Interrogating the IRF1-Pyroptosis Link

This compound is a small molecule inhibitor of IRF1. Its mechanism of action involves preventing the recruitment of IRF1 to the promoter regions of its target genes. Notably, this compound has been shown to specifically decrease the binding of IRF1 to the promoter of the CASP1 gene, which encodes for caspase-1. This targeted inhibition makes this compound a valuable tool for elucidating the specific contribution of IRF1 to pyroptosis, independent of other upstream signaling events.

Quantitative Data Summary: The Impact of this compound on Pyroptosis

The following tables summarize the expected quantitative outcomes of using this compound in cellular models of pyroptosis, based on its known mechanism of action and the established role of IRF1.

Table 1: Effect of this compound on Pyroptosis-Associated Protein Expression and Activation

| Target Protein | Expected Effect of this compound Treatment | Method of Detection |

| IRF1 | No change in total protein levels (inhibits activity) | Western Blot |

| pro-Caspase-1 | Potential decrease in expression | Western Blot |

| Cleaved Caspase-1 (p20/p10) | Significant decrease in cleavage | Western Blot |

| GSDMD | Potential decrease in full-length protein expression | Western Blot |

| Cleaved GSDMD (N-terminal) | Significant decrease in cleavage | Western Blot |

| pro-IL-1β | Potential decrease in expression | Western Blot |

| Mature IL-1β (p17) | Significant decrease in cleavage and secretion | Western Blot, ELISA |

Table 2: Effect of this compound on Cellular Indicators of Pyroptosis

| Assay | Expected Effect of this compound Treatment |

| Lactate Dehydrogenase (LDH) Release | Significant decrease |

| IL-1β Secretion | Significant decrease |

| IL-18 Secretion | Significant decrease |

| Propidium Iodide (PI) Staining | Significant decrease in PI-positive cells |

| Caspase-1 Activity Assay | Significant decrease in activity |

Key Experimental Protocols

The following are detailed methodologies for key experiments to investigate the link between this compound and pyroptosis.

Cell Culture and Treatment

-

Cell Line: THP-1 human monocytic cells are a suitable model. Differentiate THP-1 cells into a macrophage-like state by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Priming: Prime the differentiated THP-1 cells with 1 µg/mL LPS for 4 hours to induce the expression of pro-IL-1β and NLRP3.

-

Inhibition: Pre-treat the cells with this compound (e.g., 20 µM) or vehicle control (DMSO) for 12 hours prior to pyroptosis induction.

-

Induction of Pyroptosis: Induce pyroptosis by treating the cells with a canonical NLRP3 inflammasome activator, such as 5 µM Nigericin, for 1-2 hours.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cell lysis, a hallmark of pyroptosis.

-

After treatment, carefully collect the cell culture supernatant.

-

Use a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Measure the absorbance at the recommended wavelength using a microplate reader.

-

Calculate the percentage of LDH release relative to a total lysis control (cells treated with lysis buffer).

Western Blot Analysis

This technique is used to detect the expression and cleavage of key pyroptosis-related proteins.

-

Lysate Preparation: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against Caspase-1, GSDMD, and IL-1β. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to quantify the secretion of mature IL-1β into the cell culture supernatant.

-

Collect the cell culture supernatant after treatment.

-

Use a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.

-

Measure the absorbance at the specified wavelength and calculate the concentration of IL-1β based on a standard curve.

Visualizing the Molecular Pathways and Experimental Logic

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways, experimental workflows, and logical relationships central to this guide.

Figure 1: IRF1-mediated pyroptosis signaling pathway and the inhibitory action of this compound.

References

- 1. IRF1 - Wikipedia [en.wikipedia.org]

- 2. IRF-1 as a negative regulator of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interferon regulatory factor 1 (IRF1) and anti-pathogen innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are IRF1 gene inhibitors and how do they work? [synapse.patsnap.com]

- 5. IRF1 antibody (11335-1-AP) | Proteintech [ptglab.com]

- 6. Roles of Interferon Regulatory Factor 1 in Tumor Progression and Regression: Two Sides of a Coin [mdpi.com]

- 7. Function and mechanism by which interferon regulatory factor-1 inhibits oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Review: Activities of IRF-1 - ProQuest [proquest.com]

- 9. Involvement of the IRF-1 transcription factor in antiviral responses to interferons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The Role of Interferon Regulatory Factor-1 (IRF1) in Overcoming Antiestrogen Resistance in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Protective Effect of IRF1 Inhibition on Radiation-Induced Tissue Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ionizing radiation, a cornerstone of cancer therapy, invariably causes damage to healthy tissues, leading to a spectrum of acute and chronic injuries. A key mediator in this process is Interferon Regulatory Factor 1 (IRF1), a transcription factor activated by genotoxic stress that orchestrates inflammatory responses and programmed cell death. This technical guide delves into the mechanism of IRF1-mediated radiation injury and the therapeutic potential of its inhibition. We focus on the effects of small molecule inhibitors, exemplified by compounds that target the DNA-binding domain of IRF1, such as IRF1-IN-1, in mitigating radiation-induced tissue damage. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways.

Introduction: The Role of IRF1 in Radiation Injury

Interferon Regulatory Factor 1 (IRF1) is a transcription factor that plays a pivotal role in the cellular response to various stressors, including viral infections and DNA damage.[1][2] In the context of radiotherapy, ionizing radiation triggers the activation of IRF1, which in turn regulates the expression of genes involved in inflammation and cell death pathways, such as pyroptosis.[1][3] Studies have shown that IRF1 protein levels are significantly increased in skin tissues following irradiation.[1] This upregulation of IRF1 is a critical determinant of cellular sensitivity to radiation, with higher levels correlating with increased cell death.[1]

Pharmacological inhibition of IRF1 has emerged as a promising strategy to protect healthy tissues from the deleterious effects of radiation. Small molecule inhibitors designed to dock at the DNA-binding domain of IRF1 can restrain its transcriptional activity.[1] Preclinical studies have demonstrated that such inhibitors can temper radiation-induced inflammatory cell death and promote the healing of irradiated tissues.[1][3]

Quantitative Data on the Efficacy of IRF1 Inhibition

The following tables summarize the key quantitative findings from preclinical studies evaluating the effect of IRF1 inhibitors on radiation-induced tissue injury.

Table 1: In Vitro Effects of IRF1 Inhibition on Irradiated Skin Cells

| Cell Line | Treatment | Outcome Measure | Result | Citation |

| HaCaT | 20 Gy Irradiation + IRF1 inhibitors (I-2, I-19) | Pyroptosis Biomarkers | Obvious reduction in levels 4 days post-irradiation | [1] |

| HaCaT, WS1 | 20 Gy Irradiation + IRF1 inhibitors | Mitochondrial Membrane Potential (JC-1 staining) | Prevention of the decrease in MMP 24h post-irradiation | [1] |

| HaCaT, WS1 | 20 Gy Irradiation + IRF1 inhibitors | Mitochondrial Activity and ROS Production (MitoTracker, MitoSOX, DCFH-DA) | Maintenance of mitochondrial activity and ROS production in the early stage post-irradiation | [1] |

| Primary mouse skin cells | Irradiation + IRF1 inhibitors | Senescence Rate (SA-β-Gal staining) | Dramatically reduced senescence rate | [1] |

| Primary mouse skin cells | Irradiation + IRF1 inhibitors | Cell Migration | Promoted migration of irradiated cells | [1] |

Table 2: In Vivo Effects of IRF1 Inhibition on a Radiogenic Skin Injury Mouse Model

| Animal Model | Treatment | Outcome Measure | Result | Citation |

| Mice | Subcutaneous injection of IRF1 inhibitors (I-2, I-19; 100 µg/d) before irradiation | Acute Skin Inflammatory Manifestations (erythema, exudation) | Significant reduction in acute skin inflammation | [1] |

| Mice | Pretreatment with IRF1 inhibitor I-2 before irradiation | Healing Process | Accelerated healing process | [1] |

| Mice | Pretreatment with IRF1 inhibitors before irradiation | Claw Lesions (function and structural integrity) | Protective effects on radiation-induced lesions | [1] |

Key Experimental Protocols

This section provides an overview of the methodologies used in the cited research to evaluate the effects of IRF1 inhibition.

Cell Culture and Irradiation

-

Cell Lines: Human keratinocytes (HaCaT) and human skin fibroblasts (WS1) are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Irradiation: Cells are exposed to a single dose of X-ray irradiation (e.g., 20 Gy) using a linear accelerator.

In Vivo Radiogenic Skin Injury Model

-

Animals: Wild-type mice are typically used.

-

Irradiation: A localized area of the skin (e.g., dorsal skin or hind paw) is exposed to a high dose of radiation.

-

Inhibitor Administration: Small molecule inhibitors of IRF1 (e.g., 100 µ g/day ) are administered via subcutaneous injection prior to irradiation.

-

Assessment: Skin injury is graded based on clinical manifestations such as erythema, desquamation, and ulceration. Tissue samples are collected for histological analysis.

Molecular and Cellular Assays

-

Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of IRF1 and its target genes.

-

Western Blotting: Employed to determine the protein levels of IRF1 and markers of cell death and inflammation.

-

Immunohistochemistry (IHC): Utilized to assess the expression and localization of IRF1 in tissue sections.

-

Mitochondrial Membrane Potential (MMP) Assay: JC-1 staining is used to evaluate changes in MMP as an indicator of mitochondrial health.

-

Reactive Oxygen Species (ROS) Detection: Probes such as MitoSOX and DCFH-DA are used to measure mitochondrial and cellular ROS levels, respectively.

-

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining: A marker for cellular senescence.

Signaling Pathways and Mechanisms of Action

The protective effect of this compound and similar inhibitors is rooted in the modulation of specific signaling pathways activated by ionizing radiation.

Radiation-Induced IRF1 Activation Pathway

Ionizing radiation leads to the leakage of mitochondrial DNA (mtDNA) into the cytoplasm. This event initiates a signaling cascade that results in the nuclear translocation and activation of IRF1. The STING (Stimulator of Interferon Genes) pathway has been implicated in this process.[1] Once in the nucleus, IRF1 binds to the promoters of target genes, driving the expression of pro-inflammatory and pro-apoptotic factors.

Caption: Radiation-induced activation of the IRF1 signaling pathway.

Mechanism of Action of this compound

This compound is a representative small molecule inhibitor that targets the DNA-binding domain of IRF1. By binding to this domain, the inhibitor prevents IRF1 from associating with the promoter regions of its target genes, thereby blocking their transcription. This mechanism effectively uncouples radiation-induced IRF1 activation from the downstream inflammatory and cell death responses.

Caption: Mechanism of transcriptional inhibition by this compound.

Experimental Workflow for Evaluating IRF1 Inhibitors

The preclinical evaluation of IRF1 inhibitors typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy studies.

Caption: Preclinical workflow for testing IRF1 inhibitors.

Conclusion and Future Directions

The inhibition of IRF1 presents a compelling therapeutic strategy for the mitigation of radiation-induced tissue injury. Preclinical evidence strongly supports the efficacy of small molecule inhibitors, such as this compound, in protecting against the inflammatory and cell death-promoting effects of IRF1 activation following irradiation. These inhibitors have demonstrated the ability to reduce acute skin inflammation, accelerate healing, and preserve tissue function in animal models.

Future research should focus on the continued development and optimization of IRF1 inhibitors with improved potency, selectivity, and pharmacokinetic properties. Further preclinical studies are warranted to evaluate the efficacy of these compounds in mitigating radiation injury in other tissues, such as the lung and gastrointestinal tract. Ultimately, the translation of these findings into clinical trials will be crucial to determine the therapeutic benefit of IRF1 inhibition for patients undergoing radiotherapy. The continued exploration of this target holds significant promise for improving the safety and therapeutic window of cancer radiation treatment.

References

- 1. Chaperone- and PTM-mediated activation of IRF1 tames radiation-induced cell death and the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interferon regulatory factor-1 suppresses DNA damage response and reverses chemotherapy resistance by downregulating the expression of RAD51 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chaperone- and PTM-mediated activation of IRF1 tames radiation-induced cell death and the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

IRF1-IN-1 solubility and preparation for in vitro assays.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of IRF1-IN-1, a potent inhibitor of Interferon Regulatory Factor 1 (IRF1), in in vitro assays.

Product Information

Product Name: this compound

Mechanism of Action: this compound is an inhibitor of the transcription factor IRF1.[1] It functions by decreasing the recruitment of IRF1 to the promoter region of its target genes, such as Caspase-1 (CASP1).[1] This inhibition disrupts downstream signaling pathways related to apoptosis and inflammation.[1]

Solubility and Preparation of Stock Solutions

Proper dissolution and storage of this compound are critical for maintaining its activity and ensuring reproducible experimental results.

Solubility Data:

| Solvent | Solubility (Predicted) | Concentration (Predicted) | Notes |

| DMSO | High | ≥ 10 mM | Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions. A related compound, IRF1-IN-2, is soluble in DMSO at 125 mg/mL (346.81 mM).[2] |

| Ethanol | Limited/Low | Not Recommended | Direct dissolution in ethanol may be poor. |

| Aqueous Buffer | Insoluble | Not Recommended | Direct dissolution in aqueous solutions like PBS or cell culture media is not recommended due to the hydrophobic nature of many small molecule inhibitors. |

Preparation of a 10 mM Stock Solution in DMSO:

-

Warm the Vial: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM stock solution. For example, for 1 mg of this compound with a molecular weight of 350 g/mol (hypothetical, as the exact MW is not in the search results), you would add 285.7 µL of DMSO.

-

Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved. Visually inspect the solution to ensure no particulates are present.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.

-

Storage: Store the aliquots at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use the solution within one month. For storage at -80°C, the solution can be kept for up to six months.[1]

Preparation of Working Solutions:

To prepare working solutions for cell-based assays, dilute the 10 mM DMSO stock solution into your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% and ideally at or below 0.1%.

-

Example Dilution: To prepare a 20 µM working solution from a 10 mM stock, you can perform a 1:500 dilution. For instance, add 2 µL of the 10 mM stock solution to 998 µL of cell culture medium.

In Vitro Applications and Protocols

This compound has been utilized in various in vitro assays to investigate its inhibitory effects on IRF1-mediated cellular processes.

Cell Viability and Cytotoxicity Assays

These assays are essential to determine the cytotoxic effects of this compound on different cell lines and to establish a suitable concentration range for further experiments.

Recommended Cell Lines:

-

HELF (Human Embryonic Lung Fibroblast)

-

HaCaT (Human Keratinocyte)

-

WS1 (Human Skin Fibroblast)

-

K150 (Skin cell line)[1]

Protocol: WST-1 Cell Proliferation Assay

This protocol is adapted from a standard WST-1 assay protocol and can be used to assess the effect of this compound on cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from your 10 mM DMSO stock. The final concentrations should typically range from 0.1 µM to 100 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cell line.

-

Absorbance Measurement: Shake the plate for 1 minute on a shaker and measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be greater than 600 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.

Western Blot Analysis for IRF1 Target Gene Expression

Western blotting can be used to analyze the protein levels of IRF1 downstream targets to confirm the inhibitory effect of this compound. A key target to investigate is the cleaved form of Caspase-1.

Protocol: Western Blot for Cleaved Caspase-1

-

Cell Seeding and Treatment: Seed cells in 6-well plates and grow them to 70-80% confluency. Treat the cells with the desired concentrations of this compound (e.g., 20 µM, 50 µM) or a vehicle control for a specified time (e.g., 12 or 24 hours).[1]

-

Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells by adding 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

-

Sample Preparation: Mix 20-30 µg of protein with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a 12% SDS-polyacrylamide gel and run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved Caspase-1 overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times for 10 minutes each with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

IRF1 Signaling Pathway and Inhibition by this compound

IRF1 is a key transcription factor involved in apoptosis and immune responses.[3][4] It can be activated by various stimuli, including interferons. Once activated, IRF1 translocates to the nucleus and binds to the promoters of target genes, such as CASP1, to initiate their transcription.[1] this compound inhibits this process by preventing the recruitment of IRF1 to the CASP1 promoter.[1]

References

Application Notes and Protocols for IRF1-IN-1 in Human Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor that plays a multifaceted role in regulating cellular processes such as immune responses, cell proliferation, apoptosis, and tumor suppression.[1][2] It exerts its effects by binding to Interferon-Stimulated Response Elements (ISREs) in the promoters of target genes.[2][3] Given its central role, modulating IRF1 activity is a key area of interest in therapeutic research. IRF1-IN-1 is a chemical inhibitor of IRF1. It functions by reducing the recruitment of IRF1 to the promoters of its target genes, such as Caspase-1 (CASP1), thereby inhibiting downstream signaling pathways.[4] These application notes provide a comprehensive protocol for the use of this compound in human cell lines, including its mechanism of action, experimental procedures, and data interpretation.

Mechanism of Action

This compound acts as an inhibitor of the transcriptional activity of IRF1.[3] By preventing IRF1 from binding to the promoter regions of its target genes, this compound effectively blocks the transcription of genes involved in inflammatory and apoptotic pathways.[4] For instance, it has been shown to inhibit the cleavage of Caspase-1, Gasdermin D (GSDMD), Interleukin-1β (IL-1β), and Poly (ADP-ribose) polymerase 1 (PARP1).[4] This inhibitory action can protect cells from certain types of programmed cell death.[4]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by IRF1 and the point of inhibition by this compound.

Caption: IRF1 signaling pathway and point of inhibition.

Quantitative Data Summary

The following table summarizes the reported concentrations and treatment times for this compound in various human cell lines.

| Cell Line | Concentration | Treatment Time | Observed Effect | Reference |

| HaCaT | 20 µM | 12 hours | Decreased recruitment of IRF1 to the CASP1 promoter. | [4] |

| HELF, HaCaT, WS1 | 20 µM | 24 hours | Attenuated NSP-10 plasmid transfection-induced IRF1 activation. | [4] |

| HELF | 50 µM | 24 hours | Reduced transcriptional activity of IRF1 after SARS-CoV-2 pseudovirus infection. | [4] |

| K150 | Not specified | Not specified | Decreased radiation-induced cell death. | [4] |

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Refer to the manufacturer's instructions for the molecular weight of this compound.

-

Calculate the mass of this compound powder required to prepare a 10 mM stock solution in a desired volume of DMSO.

-

Carefully weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to the tube.

-

Vortex the solution until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

Cell Viability and Cytotoxicity Assay

Objective: To determine the effect of this compound on the viability and proliferation of human cell lines.

Materials:

-

Human cell line of interest (e.g., HaCaT, HeLa, THP-1)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM)

-

Phosphate-buffered saline (PBS)

-

Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

-

Plate reader

Protocol:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 20, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Following incubation, perform the cell viability assay according to the manufacturer's protocol for the chosen reagent.

-